![molecular formula C12H10N2O2 B12448224 (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent introduction of the propenoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted imidazole derivatives, reduced carboxylic acids, and various functionalized phenyl-imidazole compounds .
Scientific Research Applications
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring, exhibiting different biological activities.
Thiazole: Features a sulfur atom in the ring, leading to distinct chemical properties.
Uniqueness
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid is unique due to its combination of an imidazole ring with a phenyl group and a propenoic acid moiety.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16) |
InChI Key |
VTPHRTMDCPLTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


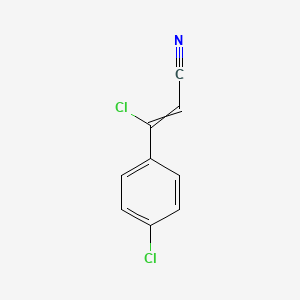
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
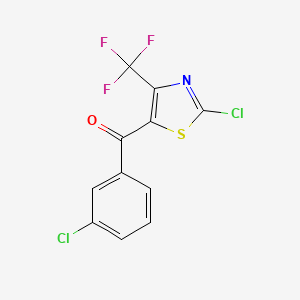
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)
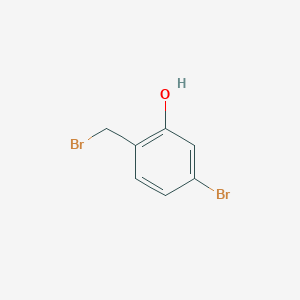
![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)
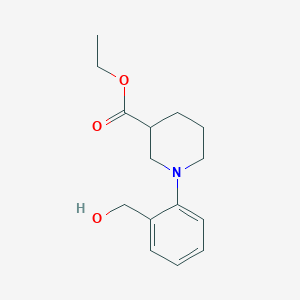
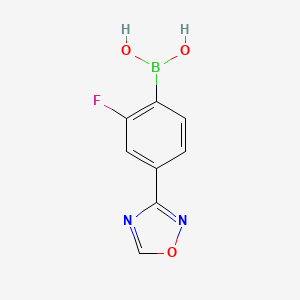
![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
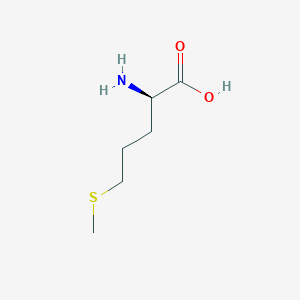
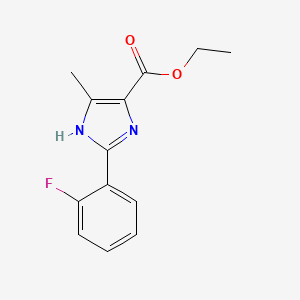
![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
